EC 407-720-8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

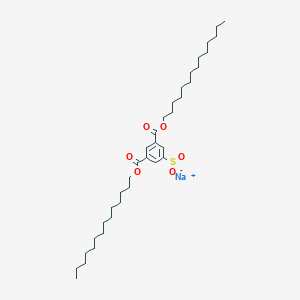

EC 407-720-8 is a synthetic organic compound with the molecular formula C36H61NaO6S and a molecular weight of 644.9 g/mol. This compound is characterized by its complex structure, which includes a benzene ring substituted with two tetradecyloxycarbonyl groups and a sulfinate group. It is primarily used in various industrial and research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of EC 407-720-8 typically involves the esterification of 3,5-dihydroxybenzenesulfonic acid with tetradecanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Esterification: 3,5-dihydroxybenzenesulfonic acid reacts with tetradecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound.

化学反応の分析

Classification and Hazard Profile

The substance is classified under the EU’s CLP Regulation (EC No 1272/2008) with the following hazards :

| Hazard Class | Hazard Statement Codes | Pictogram Codes |

|---|---|---|

| Skin Sensitization 1 | H317 (May cause allergic skin reaction) | GHS07 (Warning) |

| Aquatic Chronic 2 | H411 (Toxic to aquatic life with long-lasting effects) | GHS09 (Environmental Hazard) |

This classification suggests reactivity with biological systems (e.g., proteins in skin) and environmental persistence.

Structural Insights and Analogous Reactivity

The compound includes phthalocyaninato ligands modified with p-tolylthio groups. Phthalocyanines are macrocyclic complexes with extensive π-conjugation, often exhibiting:

-

Coordination Reactivity : Phthalocyanines typically bind central metal ions (e.g., Cu, Fe), influencing redox properties.

-

Electrophilic Substitution : The aromatic p-tolylthio groups may undergo sulfonation or oxidation .

-

Photochemical Activity : Phthalocyanines are known for light-induced electron transfer, relevant to catalysis or photodynamic therapy .

Potential Reaction Pathways

Based on structural analogs and functional groups:

Oxidation Reactions

-

Sulfur Oxidation : p-Tolylthio groups (–S–C₆H₄–CH₃) may oxidize to sulfoxides or sulfones under strong oxidizing agents (e.g., H₂O₂, KMnO₄) .

-

Phthalocyanine Ring Modification : Electrophilic attack on the macrocycle could occur at peripheral positions .

Coordination with Metals

Phthalocyaninato derivatives often form complexes with transition metals, altering electronic properties. Example:

Phthalocyanine+Metal Salt→Metal Phthalocyanine Complex

Such reactions are critical in catalysis and material science .

Environmental Degradation

-

Hydrolysis : Under aqueous conditions, thioether linkages may hydrolyze, though steric hindrance from the phthalocyanine core could slow this process .

-

Photodegradation : UV exposure may cleave sulfur-aromatic bonds, releasing p-toluenethiol derivatives .

Research Gaps and Limitations

科学的研究の応用

EC 407-720-8 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: Employed in the study of cell membranes and as a component in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

作用機序

The mechanism of action of EC 407-720-8 involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific enzymes, modulating their activity and influencing biochemical pathways.

類似化合物との比較

Similar Compounds

Sodium dodecylbenzenesulfonate: A widely used surfactant with a similar sulfonate group but different alkyl chain length.

Sodium 4-dodecylbenzenesulfonate: Another surfactant with a similar structure but different substitution pattern on the benzene ring.

Uniqueness

EC 407-720-8 is unique due to its dual tetradecyloxycarbonyl groups, which confer distinct amphiphilic properties. This makes it particularly effective in applications requiring strong surfactant properties and specific interactions with lipid membranes.

特性

CAS番号 |

155160-86-4 |

|---|---|

分子式 |

C36H61NaO6S |

分子量 |

644.9 g/mol |

IUPAC名 |

sodium;3,5-bis(tetradecoxycarbonyl)benzenesulfinate |

InChI |

InChI=1S/C36H62O6S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-35(37)32-29-33(31-34(30-32)43(39)40)36(38)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h29-31H,3-28H2,1-2H3,(H,39,40);/q;+1/p-1 |

InChIキー |

XFTDZWCQVOEWCC-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+] |

異性体SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+] |

正規SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+] |

Key on ui other cas no. |

155160-86-4 |

ピクトグラム |

Irritant; Environmental Hazard |

同義語 |

sodium 3,5-bis(tetradecyloxycarbonyl)benzenesulfinate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。